molecular formula C18H15NO4 B11706243 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide CAS No. 303122-37-4

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide

Cat. No.: B11706243
CAS No.: 303122-37-4
M. Wt: 309.3 g/mol
InChI Key: GMOKLAOGYNDSOC-UHFFFAOYSA-N
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Description

2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is a synthetic organic compound that belongs to the class of coumarin derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide typically involves the esterification of 4-methyl-2-oxo-2H-chromen-7-yl with acetic acid derivatives. One common method involves the activation of the carboxylic acid group using N,N’-carbonyldiimidazole, followed by the reaction with N-phenylacetamide .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the coumarin moiety, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The compound can participate in substitution reactions, especially at the phenyl and coumarin rings.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions include various substituted and functionalized derivatives of the original compound .

Scientific Research Applications

Chemistry: In chemistry, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide is used as a precursor for the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis .

Biology and Medicine: The compound has shown potential in biological and medicinal research. It exhibits various biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .

Industry: In the industrial sector, the compound is used in the development of photoactive materials and smart polymers. Its ability to undergo photochemical reactions makes it valuable in the design of advanced materials .

Mechanism of Action

The mechanism of action of 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide involves its interaction with various molecular targets. The coumarin moiety can intercalate with DNA, leading to the inhibition of DNA synthesis and cell proliferation. Additionally, the compound can modulate the activity of enzymes involved in oxidative stress and inflammation pathways .

Comparison with Similar Compounds

Uniqueness: Compared to similar compounds, 2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]-N-phenylacetamide stands out due to its specific substitution pattern, which imparts unique biological activities and chemical reactivity. Its ability to form stable complexes with various biomolecules makes it a promising candidate for further research and development .

Properties

CAS No.

303122-37-4

Molecular Formula

C18H15NO4

Molecular Weight

309.3 g/mol

IUPAC Name

2-(4-methyl-2-oxochromen-7-yl)oxy-N-phenylacetamide

InChI

InChI=1S/C18H15NO4/c1-12-9-18(21)23-16-10-14(7-8-15(12)16)22-11-17(20)19-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,20)

InChI Key

GMOKLAOGYNDSOC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=CC=CC=C3

Origin of Product

United States

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